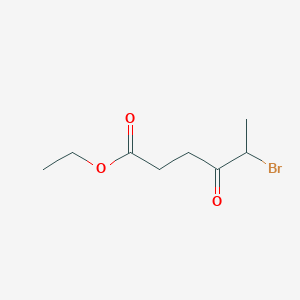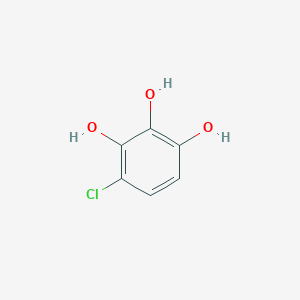
4-Chlorobenzene-1,2,3-triol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chlorobenzene-1,2,3-triol is an aromatic compound derived from benzene, characterized by the presence of three hydroxyl groups and one chlorine atom attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chlorobenzene-1,2,3-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the nucleophilic substitution reaction where chlorobenzene reacts with a concentrated sodium hydroxide solution at elevated temperatures, resulting in the formation of phenol derivatives .
Industrial Production Methods: Industrial production of this compound may involve multi-step processes including chlorination and subsequent hydroxylation under controlled conditions to ensure high yield and purity. The specific conditions such as temperature, pressure, and catalysts used can vary depending on the desired scale and efficiency of production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Chlorobenzene-1,2,3-triol undergoes various chemical reactions including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom or hydroxyl groups are replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions may include the use of strong bases or acids, depending on the specific substitution reaction.
Major Products:
Oxidation: Formation of chlorobenzoquinone.
Reduction: Formation of chlorohydroquinone.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Chlorobenzene-1,2,3-triol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals
Mecanismo De Acción
The mechanism of action of 4-Chlorobenzene-1,2,3-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, affecting their structure and function. The chlorine atom can participate in electrophilic interactions, influencing the compound’s reactivity and biological activity .
Comparación Con Compuestos Similares
1,2,3-Trichlorobenzene: Similar in structure but with three chlorine atoms instead of hydroxyl groups.
4-Chlorophenol: Contains a single hydroxyl group and a chlorine atom.
1,2,4-Trichlorobenzene: Another isomer with different positions of chlorine atoms.
Propiedades
Número CAS |
75562-89-9 |
|---|---|
Fórmula molecular |
C6H5ClO3 |
Peso molecular |
160.55 g/mol |
Nombre IUPAC |
4-chlorobenzene-1,2,3-triol |
InChI |
InChI=1S/C6H5ClO3/c7-3-1-2-4(8)6(10)5(3)9/h1-2,8-10H |
Clave InChI |
ITZDUMVGQACOFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1O)O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dichloro-1,1-difluoro-2,2a,7,7a-tetrahydro-1h-cyclobuta[a]indene](/img/structure/B14454316.png)
![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinolin-8(2h)-one](/img/structure/B14454321.png)
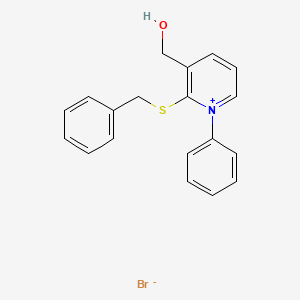
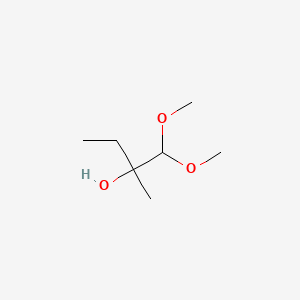
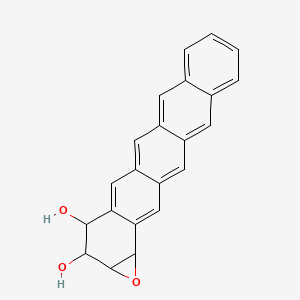
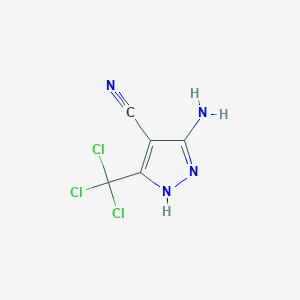
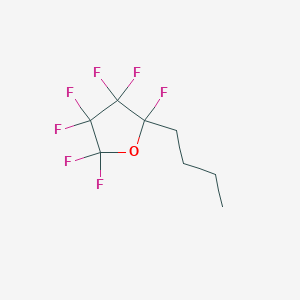
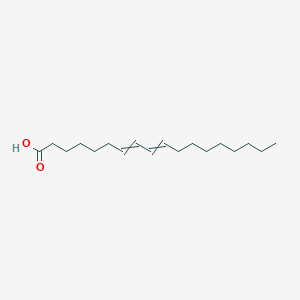
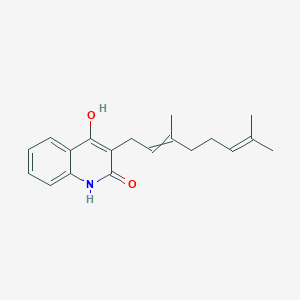
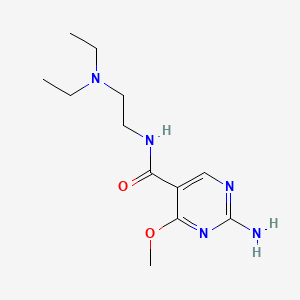
![2-Bromo-1-[4-(2-hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14454385.png)
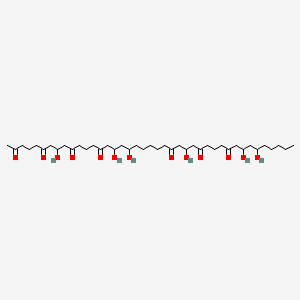
silane](/img/structure/B14454401.png)
